![molecular formula C6H12ClNS B6266518 6-thia-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 1803603-33-9](/img/no-structure.png)

6-thia-3-azabicyclo[3.2.1]octane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

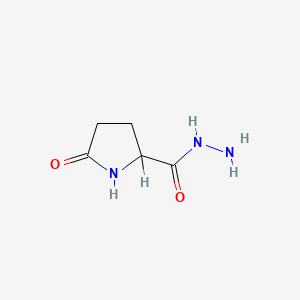

“6-thia-3-azabicyclo[3.2.1]octane hydrochloride” is a chemical compound with the molecular formula C6H12ClNS . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of similar structures like 8-azabicyclo[3.2.1]octane has been achieved through enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of “6-thia-3-azabicyclo[3.2.1]octane hydrochloride” consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring . The average mass of the molecule is 165.684 Da .Chemical Reactions Analysis

The chemical reactions involving similar structures like 8-azabicyclo[3.2.1]octane have been studied. The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Safety and Hazards

The safety data sheet for a similar compound, 8-Oxa-3-Azabicyclo[3.2.1]Octane Hydrochloride, suggests using personal protective equipment, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with eyes, skin, or clothing . It is recommended to avoid ingestion and inhalation .

Future Directions

Research directed towards the preparation of similar structures like 8-azabicyclo[3.2.1]octane in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is potential for future research in the synthesis and applications of “6-thia-3-azabicyclo[3.2.1]octane hydrochloride” and similar structures.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-thia-3-azabicyclo[3.2.1]octane hydrochloride involves the reaction of 2-methyl-2-propanethiol with 1,5-dibromopentane to form 6-thia-3-azabicyclo[3.2.1]octane. This compound is then reacted with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "2-methyl-2-propanethiol", "1,5-dibromopentane", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methyl-2-propanethiol is reacted with 1,5-dibromopentane in the presence of a base such as potassium carbonate to form 6-thia-3-azabicyclo[3.2.1]octane.", "Step 2: The resulting 6-thia-3-azabicyclo[3.2.1]octane is then reacted with hydrochloric acid to form the hydrochloride salt of the final product, 6-thia-3-azabicyclo[3.2.1]octane hydrochloride." ] } | |

CAS RN |

1803603-33-9 |

Molecular Formula |

C6H12ClNS |

Molecular Weight |

165.7 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.